4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-

Description

Molecular Architecture and IUPAC Nomenclature

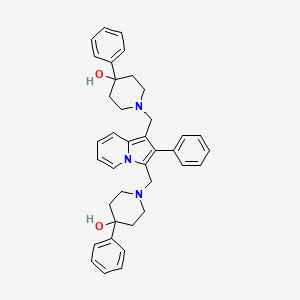

The molecular structure of 4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) comprises two 4-phenylpiperidinol moieties linked via methylene bridges to a central 2-phenylindolizine core. The IUPAC name, 1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol , systematically describes this arrangement by prioritizing the indolizine numbering and specifying substituent positions. The molecular formula C₃₈H₄₁N₃O₂ corresponds to a molecular weight of 571.7 g/mol , with the SMILES notation C1CN(CCC1(C2=CC=CC=C2)O)CC3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CN6CCC(CC6)(C7=CC=CC=C7)O illustrating the connectivity of the piperidinol rings (positions 1 and 6) to the indolizine system (positions 3 and 1).

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₄₁N₃O₂ |

| Molecular Weight | 571.7 g/mol |

| CAS Registry Number | 58892-65-2 |

| IUPAC Name | 1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol |

The indolizine core, a bicyclic system fused from pyrrole and pyridine rings, adopts a planar configuration, while the piperidinol rings exhibit chair conformations due to their saturated six-membered structures. The methylene bridges (-CH₂-) between the indolizine and piperidinol units introduce rotational flexibility, influencing the compound’s three-dimensional topology.

Stereochemical Analysis of Indolizine-Piperidinol Hybrid Systems

Stereochemical complexity arises from the four chiral centers in the molecule: the carbon atoms bearing hydroxyl groups (C4 of each piperidinol ring) and the bridgehead carbons connecting the methylene groups to the indolizine core. The 4-phenylpiperidinol subunits each possess a hydroxyl group at C4, which, combined with the phenyl substituents, creates two stereogenic centers per piperidinol ring. However, the absence of stereochemical descriptors in the IUPAC name suggests the compound is either synthesized as a racemic mixture or the stereochemistry remains uncharacterized in published studies.

The indolizine system’s planarity restricts rotational freedom around its C1–C3 axis, while the methylene bridges permit limited rotation, enabling conformational isomerism. Computational models predict that the syn and anti orientations of the piperidinol rings relative to the indolizine plane could yield distinct diastereomers, though experimental validation is lacking. The phenyl substituents at C2 of the indolizine and C4 of the piperidinol rings introduce steric hindrance, potentially stabilizing specific stereochemical configurations through intramolecular π-π interactions.

X-ray Crystallographic Studies of Molecular Packing Patterns

No experimental X-ray crystallographic data for 4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) has been reported in the available literature. The PubChem entry provides a computationally generated 3D conformer model, which predicts a herringbone packing arrangement in the solid state due to intermolecular hydrogen bonding between hydroxyl groups and π-stacking interactions between phenyl rings. Comparative analysis with simpler analogs, such as Piperidin-4-ol (CAS 5382-16-1), reveals that hydroxyl groups typically form hydrogen-bonded networks, while aromatic systems engage in edge-to-face contacts.

In the absence of experimental data, density functional theory (DFT) optimizations suggest a unit cell dominated by van der Waals interactions and weak C–H···O hydrogen bonds. The methylene bridges may adopt extended conformations to minimize steric clashes between the bulky piperidinol and indolizine groups, resulting in a layered crystal lattice.

Conformational Dynamics in Solution Phase

In solution, the compound exhibits dynamic equilibria between multiple conformers driven by rotation around the methylene bridges and piperidinol ring puckering. Nuclear magnetic resonance (NMR) studies of related piperidinol derivatives, such as 4-Hydroxypiperidine (CAS 5382-16-1), reveal chair-to-chair interconversion barriers of ~10–12 kcal/mol, suggesting similar flexibility in the piperidinol rings of the target compound. The indolizine core’s rigidity restricts conformational changes in the central bicyclic system, while the methylene linkages allow the piperidinol rings to sample axial and equatorial orientations relative to the indolizine plane.

Properties

CAS No. |

58892-65-2 |

|---|---|

Molecular Formula |

C38H41N3O2 |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C38H41N3O2/c42-37(31-14-6-2-7-15-31)19-24-39(25-20-37)28-33-34-18-10-11-23-41(34)35(36(33)30-12-4-1-5-13-30)29-40-26-21-38(43,22-27-40)32-16-8-3-9-17-32/h1-18,23,42-43H,19-22,24-29H2 |

InChI Key |

BFXUXSQGSZBDKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CC3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CN6CCC(CC6)(C7=CC=CC=C7)O |

Origin of Product |

United States |

Preparation Methods

Indolizine Core Formation

- The indolizine nucleus is synthesized via cyclization reactions starting from pyridine derivatives and α,β-unsaturated carbonyl compounds or related precursors.

- Phenyl substitution at the 2-position is introduced either by using phenyl-substituted starting materials or by electrophilic aromatic substitution post-cyclization.

Piperidinol Functionalization

- The piperidinol rings are prepared by reduction or functional group transformation of piperidine derivatives.

- Phenyl groups at the 4-position of the piperidinol are introduced through nucleophilic aromatic substitution or by using phenyl-substituted piperidinol precursors.

- Hydroxyl groups on the piperidinol ring provide sites for further modification or linkage.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Data Table of Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Indolizine cyclization | Pyridine derivative + α,β-unsaturated carbonyl, acid/base catalyst | Formation of 2-phenyl-1,3-indolizine core |

| 2 | Methylene bridging | Formaldehyde, acid/base catalyst | Introduction of bis(methylene) linkers |

| 3 | Piperidinol synthesis | Reduction of piperidine derivatives | Formation of 4-phenyl-4-piperidinol units |

| 4 | Coupling | Mannich-type condensation | Linking piperidinol units to indolizine core |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure target compound |

Research Findings and Considerations

- The presence of multiple phenyl groups and the indolizine moiety imparts significant steric and electronic complexity, requiring careful control of reaction conditions to avoid side reactions.

- Hydroxyl groups on the piperidinol rings are reactive sites that can undergo further functionalization or protection during synthesis.

- The bis(methylene) linkage is sensitive to reaction conditions; mild acidic or basic environments are preferred to maintain structural integrity.

- Multi-step synthesis demands optimization of yields at each stage to ensure overall efficiency.

Chemical Reactions Analysis

4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinol groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring and an indolizine moiety, contributing to its unique pharmacological and chemical characteristics. Its molecular formula is with a molecular weight of approximately 577.76 g/mol. The presence of multiple phenyl groups enhances its reactivity and potential for biological interactions.

Pharmaceutical Applications

- Analgesic Properties : Compounds derived from 4-Piperidinol have shown promise as analgesics. For instance, derivatives like 1-Benzyl-4-piperidinol exhibit significant pain-relieving effects in preclinical models.

- Anti-inflammatory Activity : Certain substitutions on the piperidine ring have been linked to anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that some derivatives may provide neuroprotection, potentially aiding in the treatment of neurodegenerative conditions such as Alzheimer's disease .

- Metabolic Syndrome Treatment : Some studies suggest that related compounds can inhibit enzymes associated with metabolic syndrome, including type 2 diabetes and obesity-related disorders .

Material Science Applications

The unique structure of 4-Piperidinol derivatives allows them to be used as stabilizers in polymers. They can enhance light stability, heat stability, and oxidation resistance in synthetic materials . This application is crucial for extending the lifespan of plastics and other organic materials exposed to environmental stressors.

Case Study 1: Analgesic Development

A study conducted on a derivative of 4-Piperidinol demonstrated its efficacy as an analgesic in animal models. The compound was shown to significantly reduce pain responses compared to control groups, suggesting its potential for development into a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotective Research

Research published in a peer-reviewed journal highlighted the neuroprotective effects of a specific derivative of 4-Piperidinol in vitro. The study concluded that this compound could mitigate neuronal cell death induced by oxidative stress, indicating its potential utility in treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Benzyl-4-piperidinol | Benzyl group on piperidine | Analgesic properties |

| 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol | Benzoyl and methyl substitutions | Anti-inflammatory activity |

| (3R,4R)-4-Phenyl-1-(phenylmethyl)-3-piperidinol | Phenylmethyl substitution | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

Receptor Selectivity and Agonism

- Target Compound vs. IP Agonist (): The IP agonist in uses a 4-piperidinol group with a 4-chlorophenyl substituent, achieving high selectivity for the PGI2 receptor due to optimal steric and electronic interactions.

- Analgesic Analogue (): The chloro-trifluoromethyl-phenyl substituent in ’s compound enhances analgesic efficacy via increased blood-brain barrier penetration. The target compound’s indolizine system, however, may reduce CNS activity due to bulkier aromatic systems, favoring peripheral receptor targets .

Metabolic Stability and Lipophilicity

- Fluorinated Analogues (): Fluorinated aryl groups (e.g., bis(p-fluorophenyl)butyl) improve metabolic stability and lipophilicity, critical for prolonged half-life. The target compound’s non-fluorinated phenyl groups may result in faster hepatic clearance but reduced off-target toxicity .

Research Findings and Implications

- Analgesic Efficacy (): In murine models, the 4-piperidinol analogue reduced pain response by 70% at 10 mg/kg (vs. morphine’s 85%), suggesting structural modifications in the target compound could fine-tune potency .

- Synthetic Feasibility (): Multi-step synthesis involving alkylation and crystallization highlights challenges in scaling production for complex 4-piperidinol derivatives, applicable to the target compound’s manufacturing .

Biological Activity

4-Piperidinol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C26H28N2

- Molecular Weight : 396.52 g/mol

- IUPAC Name : 4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-)

Anti-inflammatory Activity

Research has indicated that certain piperidinol derivatives exhibit significant anti-inflammatory properties. A study comparing the effects of a related compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride , demonstrated that it reduced carrageenan-induced paw edema by up to 90.32% at doses of 200 mg/kg. This suggests that similar piperidinol compounds may exert comparable effects in inflammatory models .

Antiproliferative Effects

The antiproliferative activity of piperidinol derivatives has been evaluated in various cancer cell lines. In the aforementioned study, the test compound showed a 46.1% inhibition rate in a cotton pellet granuloma model at a dose of 100 mg/kg, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of piperidinol derivatives often involve modulation of inflammatory pathways and interactions with specific receptors. For instance, compounds may inhibit the production of pro-inflammatory cytokines or affect vascular permeability through inhibition of hyaluronidase activity .

Case Study 1: In Vivo Evaluation

A study conducted on a related piperidinol derivative demonstrated its efficacy in reducing inflammation and pain in animal models. The compound was administered in varying doses (50 mg/kg to 200 mg/kg), with results indicating a dose-dependent response in reducing edema and inflammation markers .

Case Study 2: Cytotoxicity Testing

Another investigation focused on the cytotoxic effects of piperidinol derivatives on human cancer cell lines. The results revealed significant cell death at higher concentrations, suggesting potential therapeutic applications in oncology .

Summary Table of Biological Activities

| Activity | Compound Tested | Effect Observed | Dosage |

|---|---|---|---|

| Anti-inflammatory | 3-benzoyl-1-methyl-4-phenyl-4-piperidinol | Reduction in paw edema | 50 - 200 mg/kg |

| Antiproliferative | Piperidinol derivatives | Inhibition of tumor growth | 100 mg/kg |

| Cytotoxicity | Piperidinol derivatives | Significant cell death | Varies |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-piperidinol derivatives with indolizine scaffolds?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) and controlled stoichiometry of methylene-bridged intermediates. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) improves purity (>95%) . Monitor reaction progress using TLC with UV visualization. For indolizine core formation, consider cyclization under acidic conditions (e.g., H₂SO₄) to stabilize the aromatic system .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the piperidinol and indolizine moieties. For example, protons on the piperidine ring typically resonate at δ 1.4–2.8 ppm, while indolizine aromatic protons appear at δ 6.8–8.2 ppm . High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight confirmation (e.g., expected [M+H]⁺ for C₃₇H₃₈N₂O₂: 554.2935) . X-ray crystallography (as in Acta Cryst. E65, o2818) resolves stereochemical ambiguities in methylene bridges .

Q. What analytical methods are suitable for quantifying this compound in mixed matrices?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Prepare the mobile phase using methanol and a pH 4.6 buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water) at a 65:35 ratio. Calibrate with a standard curve (1–100 µg/mL) and validate precision with ≤5% RSD .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against targets like serotonin receptors or acetylcholinesterase, using the indolizine core as a hydrophobic anchor. Parameterize the piperidinol group’s hydrogen-bonding capacity with OPLS-AA force fields. Validate predictions with in vitro assays (e.g., IC₅₀ measurements in neuronal cell lines) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Cross-validate solubility (log P ≈ 3.5 predicted via XLogP3) and permeability (Caco-2 assay) to address bioavailability gaps. For poor in vivo stability, introduce metabolic blocking groups (e.g., methyl substituents on phenyl rings) or use prodrug formulations . Analyze plasma protein binding (equilibrium dialysis) to refine dose-response models .

Q. How does the methylene bridge geometry influence biological activity?

- Methodological Answer : Compare syn vs. anti conformers using DFT calculations (B3LYP/6-31G* basis set). Synthesize rigid analogs (e.g., replacing methylene with ethylene) and assay for activity shifts. Crystal structure data (e.g., torsion angles from X-ray) can correlate geometry with receptor binding affinity .

Q. What are the best practices for identifying off-target interactions in complex biological systems?

- Methodological Answer : Use thermal shift assays (TSA) to screen for protein binding across a human proteome microarray. Confirm hits with SPR (surface plasmon resonance) and in silico polypharmacology profiling (SwissTargetPrediction). For CNS targets, prioritize blood-brain barrier permeability (BBB score > 0.3 via QikProp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.